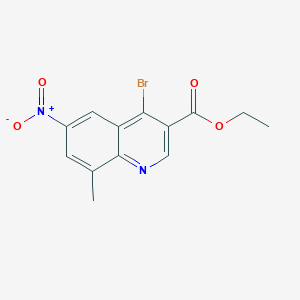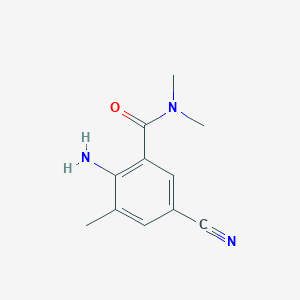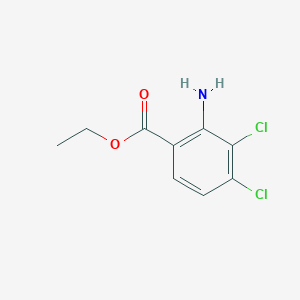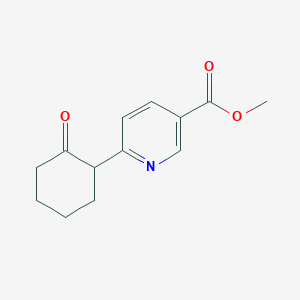
Methyl 6-(2-oxocyclohexyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-oxocyclohexyl)nicotinate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is a derivative of nicotinic acid and features a cyclohexanone moiety attached to the nicotinate structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methyl 6-(2-oxocyclohexyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Methyl 6-(2-oxocyclohexyl)nicotinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the nicotinate moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 6-(2-oxocyclohexyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-oxocyclohexyl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through pathways involving nicotinic acid receptors and other related molecular targets. These interactions can lead to various biological effects, including vasodilation and modulation of metabolic pathways .
Comparación Con Compuestos Similares
Methyl 6-(2-oxocyclohexyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler ester of nicotinic acid used for similar applications.
Nicotinic acid: The parent compound with broader biological activities.
Cyclohexanone derivatives: Compounds with similar structural features but different functional groups.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl 6-(2-oxocyclohexyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-11(14-8-9)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3 |
Clave InChI |
SVIVTSIPVHTHJM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)
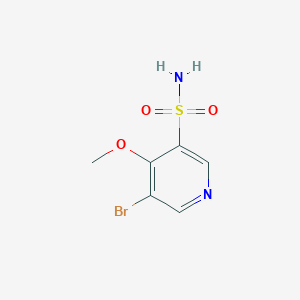
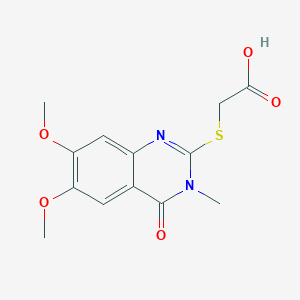

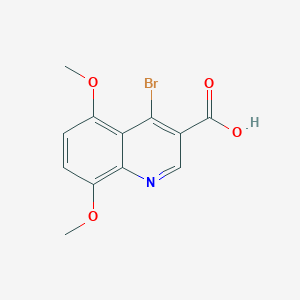
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13002238.png)
![3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002239.png)
![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)

